(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one
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Overview
Description
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one: is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-phenylglycinol and ®-3-methyl-2-oxopentanoic acid.
Formation of the Pyrrolidinone Ring: The key step involves the cyclization of the starting materials to form the pyrrolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Hydroxyethyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Ethylene oxide, ethylene glycol.
Major Products Formed
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a hydroxyl group.
Substitution: Introduction of various functional groups depending on the reagent used.
Scientific Research Applications
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Methyl-4-phenylpyrrolidin-2-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
(3R,4R)-3-(2-Hydroxyethyl)-4-phenylpyrrolidin-2-one: Similar structure but with different stereochemistry, which can influence its interaction with molecular targets.
Uniqueness
The presence of the hydroxyethyl group in (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one provides unique chemical properties, such as increased solubility and the ability to undergo specific chemical reactions. Its chiral nature also allows for enantioselective interactions in biological systems, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3R,4R)-3-(2-hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-13(7-8-15)11(9-14-12(13)16)10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,16)/t11-,13-/m1/s1 |
InChI Key |
HADPFCWTMRBFLC-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@]1([C@H](CNC1=O)C2=CC=CC=C2)CCO |
Canonical SMILES |
CC1(C(CNC1=O)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
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